molecular formula C6H8O5 B14443809 Dimethyl oxirane-2,2-dicarboxylate CAS No. 78465-00-6

Dimethyl oxirane-2,2-dicarboxylate

Cat. No.: B14443809
CAS No.: 78465-00-6
M. Wt: 160.12 g/mol
InChI Key: PJLQPEUDSPSLDR-UHFFFAOYSA-N
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Description

Dimethyl oxirane-2,2-dicarboxylate is an organic compound with the molecular formula C6H8O5. It is also known by other names such as dimethyl cis-2,3-epoxysuccinate and dimethyl cis-oxirane-2,3-dicarboxylate . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and two ester groups attached to the ring. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl oxirane-2,2-dicarboxylate can be synthesized through several methods. One common synthetic route involves the epoxidation of dimethyl maleate using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction proceeds through the formation of an epoxide ring, resulting in the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of eco-friendly and sustainable methods. For example, bio-based epoxy monomers derived from furan precursors can be used to produce this compound. These methods are not only environmentally friendly but also cost-effective .

Mechanism of Action

Q & A

Basic Research Questions

Q. What are the common synthetic routes for dimethyl oxirane-2,2-dicarboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via epoxidation of dimethyl acetylenedicarboxylate using peracids (e.g., meta-chloroperbenzoic acid) in aprotic solvents like dichloromethane at 0–25°C . Optimization involves adjusting stoichiometry, reaction time, and temperature to balance yield and selectivity. For example, excess peracid may improve conversion but risk over-oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection, referencing retention times against standards .

Q. What solvents and catalysts are compatible with this compound in downstream reactions?

Polar aprotic solvents (e.g., DMF, THF) are preferred for nucleophilic ring-opening reactions. Lewis acids like BF₃·Et₂O or transition-metal catalysts (e.g., Pd/C) enhance reactivity in cycloadditions or cross-coupling reactions. Catalytic systems must avoid protic conditions that could hydrolyze the ester groups .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of [2+2] cycloadditions involving this compound?

The electron-deficient nature of the oxirane ring drives regioselective [2+2] cycloadditions with alkenes or alkynes. Computational studies (e.g., frontier molecular orbital theory) reveal that the LUMO of the oxirane interacts preferentially with the HOMO of electron-rich dienophiles. Experimental validation via kinetic isotope effects or substituent-tuning experiments can resolve competing pathways .

Q. How can contradictions in reported catalytic efficiencies for epoxide ring-opening reactions be resolved?

Discrepancies often arise from differences in catalyst loading, solvent polarity, or nucleophile strength. Systematic screening using design of experiments (DoE) methodologies—such as factorial designs—can isolate critical variables. For example, varying Lewis acid concentrations (e.g., ZnCl₂ vs. FeCl₃) and monitoring kinetics via in-situ IR spectroscopy clarifies optimal conditions .

Q. What computational strategies predict novel reaction pathways for this compound in complex systems?

Quantum chemical calculations (e.g., DFT) model transition states and intermediates, while machine learning algorithms correlate experimental data with computational descriptors. The ICReDD approach integrates reaction path searches, transition-state analysis, and Bayesian optimization to prioritize high-yield pathways. Feedback loops between simulations and bench experiments accelerate discovery .

Q. How do steric and electronic effects influence the reactivity of this compound in multi-component reactions?

Steric hindrance from the geminal ester groups limits nucleophilic attack to less hindered positions, while electron-withdrawing ester substituents polarize the oxirane ring, enhancing electrophilicity. Competitive inhibition studies (e.g., using bulky nucleophiles) and Hammett plots quantify these effects. X-ray crystallography of intermediates provides structural validation .

Q. Methodological Considerations

  • Data Analysis : Use multivariate regression to deconvolute synergistic effects in catalytic systems .
  • Safety : Handle this compound in fume hoods with nitrile gloves; avoid inhalation due to potential respiratory irritation .
  • Instrumentation : Pair GC-MS with electron ionization (EI) for fragmentation patterns that confirm reaction byproducts .

Properties

CAS No.

78465-00-6

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

dimethyl oxirane-2,2-dicarboxylate

InChI

InChI=1S/C6H8O5/c1-9-4(7)6(3-11-6)5(8)10-2/h3H2,1-2H3

InChI Key

PJLQPEUDSPSLDR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CO1)C(=O)OC

Origin of Product

United States

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